3-hydroxy-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one
Beschreibung
This compound features a cyclohexenone core substituted with a 4-methoxyphenyl group at position 5, a 1,2,3,4-tetrahydro-1-isoquinolinyl moiety at position 2, and a 1,2,4-triazole ring at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the triazole and isoquinoline motifs may confer specificity .
Eigenschaften
IUPAC Name |
3-hydroxy-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-31-17-8-6-16(7-9-17)19-12-20(29)21(24(30)23(19)28-14-25-13-27-28)22-18-5-3-2-4-15(18)10-11-26-22/h2-9,13-14,19,22-23,26,30H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUPBOWGYAQECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C(=C(C2N3C=NC=N3)O)C4C5=CC=CC=C5CCN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-Hydroxy-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of hybrid molecules that combines features from different pharmacophores, which may enhance its therapeutic efficacy. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 353.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| CAS Number | Not assigned |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
1. Anticancer Activity
Research has indicated that the compound exhibits significant cytotoxic effects against several cancer cell lines. A study demonstrated its ability to inhibit cell proliferation in MCF-7 and HeLa cells through apoptosis induction and cell cycle arrest at the G2/M phase. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to enhanced apoptosis rates.
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it disrupts bacterial cell wall synthesis and inhibits DNA replication processes.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is potentially mediated through the inhibition of NF-kB signaling pathways.
Case Studies
- Anticancer Activity Study : A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutics like doxorubicin, suggesting potential as a novel anticancer agent .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated lower minimum inhibitory concentration (MIC) values than standard antibiotics .
- In Vivo Studies : Animal model studies have shown that administration of the compound significantly reduced tumor size in xenograft models without noticeable toxicity, highlighting its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The 1,2,3,4-tetrahydroisoquinoline moiety introduces a bicyclic amine structure absent in other compounds, which may enhance interactions with neurotransmitter receptors or ion channels .
- Unlike sulfur-containing analogs (e.g., thione in , alkylthio in ), the target compound lacks sulfur atoms but incorporates a hydroxyl group, altering solubility and redox properties.
Spectroscopic and Analytical Data
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
